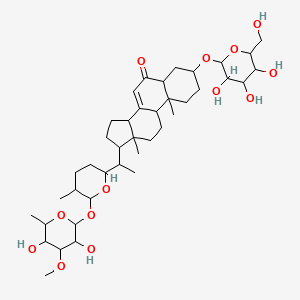
Polypodoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polypodoside c belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. Polypodoside c is considered to be a practically insoluble (in water) and relatively neutral molecule. Polypodoside c has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, polypodoside c is primarily located in the membrane (predicted from logP) and cytoplasm.
Polypodoside C is a steroid saponin.
Scientific Research Applications
Gene Delivery and Nanocarrier Interactions
Polypodoside C has implications in the field of gene delivery and nanocarrier interactions. Rehman et al. (2012) explored nonviral gene delivery vectors using syndecan-dependent transport mechanisms in filopodia, which are relevant for the efficient delivery of genes or siRNA into cells for therapeutic purposes (Rehman et al., 2012). This research is significant for understanding how nanocarriers, potentially including those derived from Polypodoside C, interact with cell surfaces and are processed for gene delivery.
Immunomodulatory DNA Hydrogel
Nishikawa et al. (2014) presented an injectable hydrogel system for antigen delivery, consisting of short DNA strands and salts, which can be relevant for Polypodoside C applications. This DNA hydrogel, exhibiting immunomodulatory properties, demonstrates potential for sustained delivery of antigens or other bioactive compounds (Nishikawa et al., 2014).
Antimicrobial and Anti-inflammatory Activities
The research by Cárdenas et al. (2016) on Pleopeltis polylepis, a plant in the Polypodaceae family, indicated significant antimicrobial and anti-inflammatory activities, which could be relevant for exploring similar properties in Polypodoside C (Cárdenas et al., 2016).
Immunostimulatory DNA in Immune Cells
Uno et al. (2014) focused on the immunostimulatory activity of structured DNA in immune cells, which is relevant for understanding how Polypodoside C could be utilized in immunotherapy and vaccine development (Uno et al., 2014).
Nanotechnology in Drug Delivery
Lü et al. (2009) discussed the use of poly(lactic-co-glycolic acid) (PLGA) in nanotechnology, particularly in drug delivery and diagnostics. This research provides insights into the potential applications of Polypodoside C in creating effective drug delivery systems (Lü et al., 2009).
Polyelectrolyte Complexes in Advanced Technologies
Meka et al. (2017) provided a comprehensive review on polyelectrolyte complexes, which are relevant to the study of Polypodoside C due to their applications in areas like drug delivery and advanced technologies (Meka et al., 2017).
Wound Healing and Tissue Engineering
Bitto et al. (2008) explored the use of polydeoxyribonucleotide in wound healing and angiogenesis, indicating potential applications of Polypodoside C in similar biomedical contexts (Bitto et al., 2008).
properties
CAS RN |
120015-17-0 |
|---|---|
Product Name |
Polypodoside C |
Molecular Formula |
C40H64O13 |
Molecular Weight |
752.9 g/mol |
IUPAC Name |
17-[1-[6-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C40H64O13/c1-18-7-10-28(51-36(18)53-38-34(47)35(48-6)30(43)20(3)49-38)19(2)23-8-9-24-22-16-27(42)26-15-21(11-13-40(26,5)25(22)12-14-39(23,24)4)50-37-33(46)32(45)31(44)29(17-41)52-37/h16,18-21,23-26,28-38,41,43-47H,7-15,17H2,1-6H3 |
InChI Key |
NDAYDFGEXFEFMC-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)OC)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Canonical SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)OC)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)
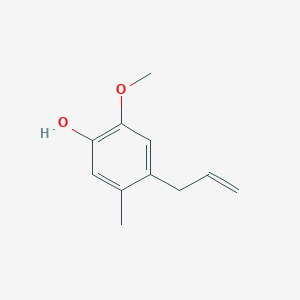

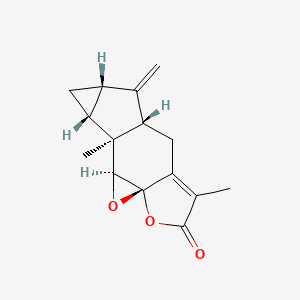
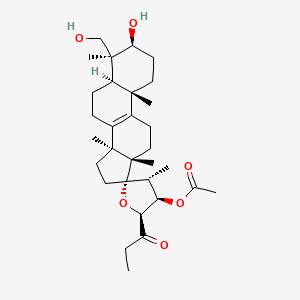

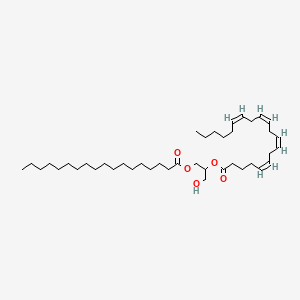
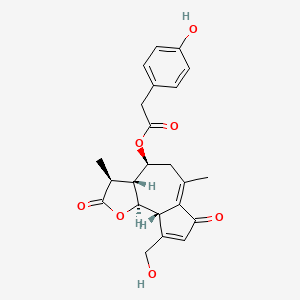
![3,4-Dihydro-2H-naphtho[1,2-b]pyran](/img/structure/B1255171.png)


![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B1255176.png)
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)